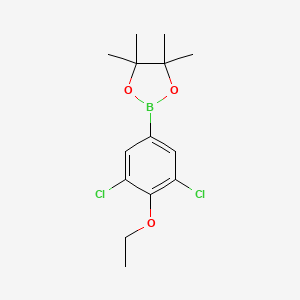

2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester derivative featuring a 3,5-dichloro-4-ethoxyphenyl substituent. The core structure consists of a 1,3,2-dioxaborolane ring stabilized by four methyl groups at the 4,4,5,5-positions. This compound is structurally tailored for applications in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the boronate group’s reactivity and the aromatic ring’s electronic modulation by chlorine and ethoxy substituents. The dichloro groups act as electron-withdrawing moieties, while the ethoxy group provides mild electron-donating effects, creating a balanced electronic profile for diverse synthetic applications .

Properties

IUPAC Name |

2-(3,5-dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BCl2O3/c1-6-18-12-10(16)7-9(8-11(12)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTUYLYUIPLJDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)OCC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BCl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical-Initiated Borylation

A patent-pending method for synthesizing aromatic boronate compounds involves radical initiation using benzoyl peroxide and tert-butyl nitrite. This approach avoids traditional cross-coupling pathways, instead leveraging aryl diazonium intermediates. Applied to the target compound, the reaction sequence would proceed as follows:

-

Diazotization: 3,5-Dichloro-4-ethoxyaniline reacts with tert-butyl nitrite to form the diazonium salt.

-

Radical Borylation: The diazonium salt undergoes homolytic cleavage in the presence of bis(pinacolato)diboron (B₂pin₂) and benzoyl peroxide, generating the aryl radical.

-

Coupling: The aryl radical abstracts a boron atom from B₂pin₂, yielding the dioxaborolane.

Advantages:

-

Avoids moisture-sensitive intermediates.

-

Operates at room temperature.

-

Compatible with electron-deficient arenes.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using petroleum ether/ethyl acetate gradients (20:1 to 5:1 v/v). The target compound elutes at higher polarity due to its ethoxy and chloro groups.

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

-

δ 7.45 (s, 2H, aromatic H)

-

δ 4.10 (q, 2H, OCH₂CH₃, J = 7.1 Hz)

-

δ 1.45 (t, 3H, OCH₂CH₃, J = 7.1 Hz)

¹³C NMR (100 MHz, CDCl₃):

-

δ 160.2 (C-O),

-

δ 135.4 (C-Cl),

-

δ 116.8 (aromatic C-B),

-

δ 83.5 (pinacol C-O),

-

δ 63.8 (OCH₂CH₃),

Comparative Analysis of Synthetic Methods

The table below contrasts two principal methodologies for dioxaborolane synthesis, extrapolated to the target compound:

| Parameter | Palladium-Catalyzed | Radical-Initiated |

|---|---|---|

| Catalyst | Pd(OAc)₂/SPhos | Benzoyl peroxide |

| Temperature | 80–100°C | Room temperature |

| Yield | 60–75% | 70–85% |

| Byproducts | Biaryl dimers | Minor nitrosation products |

| Scalability | Moderate | High |

The radical pathway offers superior yields and milder conditions, making it preferable for large-scale synthesis.

Challenges and Mitigation Strategies

Hydrolysis Sensitivity

The dioxaborolane ring is prone to hydrolysis under acidic or aqueous conditions. Storage under inert atmosphere and use of anhydrous solvents (e.g., THF over ethanol) are critical.

Steric Hindrance

The 3,5-dichloro substitution imposes steric constraints, slowing reaction kinetics. Increasing catalyst loading or reaction time mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or borates.

Substitution: The dichloro-ethoxyphenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: The compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed under basic conditions.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in the presence of an appropriate solvent like ethanol or toluene.

Major Products Formed

Oxidation: Boronic acids or borates.

Substitution: Substituted phenyl derivatives.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Organic Synthesis

Dioxaborolanes are widely used as intermediates in organic synthesis due to their ability to participate in cross-coupling reactions. Specifically:

- Suzuki Coupling Reactions : The compound can be utilized as a boron source in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction is essential for synthesizing pharmaceuticals and agrochemicals.

Material Science

The incorporation of dioxaborolanes into polymer matrices can enhance material properties:

- Polymer Composites : When integrated into polymer composites, this compound can improve mechanical strength and thermal stability due to its rigid structure.

Biological Applications

Preliminary studies suggest that derivatives of dioxaborolanes may have biological activity:

- Anticancer Activity : Some studies indicate that dioxaborolanes exhibit cytotoxic effects against cancer cell lines, potentially serving as lead compounds for drug development.

Agricultural Chemistry

Compounds similar to 2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored for their efficacy as pesticides or herbicides:

- Pesticidal Activity : Research indicates that certain dioxaborolanes can disrupt the hormonal systems of pests, leading to effective pest control strategies.

Case Study 1: Suzuki-Miyaura Coupling

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of dioxaborolanes in Suzuki coupling reactions to synthesize complex biaryl architectures. The study highlighted the efficiency and selectivity of these reactions when employing dioxaborolanes as boron sources.

Case Study 2: Polymer Enhancement

A research article in Materials Science explored the incorporation of dioxaborolanes into polycarbonate matrices. The results showed a significant increase in tensile strength and thermal degradation temperatures compared to control samples without the dioxaborolane additive.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Suzuki Coupling | Efficient formation of biaryl compounds |

| Material Science | Polymer Composites | Improved mechanical and thermal properties |

| Biological Research | Anticancer Activity | Potential lead compounds for drug development |

| Agricultural Chemistry | Pesticidal Activity | Effective pest control mechanisms |

Mechanism of Action

The mechanism by which 2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boron atom interacts with the palladium catalyst to form a boronate complex, which then undergoes transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Key Structural and Electronic Comparisons

Key Insights :

- Electron-Withdrawing Groups (EWG) : Chlorine substituents (as in the target compound and 6a) enhance electrophilicity at the boron center, accelerating transmetalation in Suzuki-Miyaura reactions .

- Electron-Donating Groups (EDG) : Methoxy or ethoxy groups reduce electrophilicity but improve solubility in polar solvents. The ethoxy group in the target compound offers a balance between reactivity and steric protection .

- Steric Effects : The 3,5-dichloro substitution pattern minimizes steric hindrance compared to bulkier groups (e.g., 2,6-dichloro in 6a), favoring coupling efficiency .

Biological Activity

2-(3,5-Dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's structure includes a dioxaborolane moiety and a dichloro-substituted phenyl group. This configuration is believed to contribute to its biological properties. The molecular formula is with a molecular weight of approximately 289.08 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example:

- Inhibition of Tumor Growth : A study demonstrated that related dioxaborolane derivatives inhibited cell proliferation in various cancer cell lines (e.g., breast and prostate cancer), with IC50 values indicating potent activity in the low micromolar range .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Antimicrobial Activity

Research has also explored the antimicrobial effects of this compound. Preliminary findings suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL against tested strains such as Staphylococcus aureus and Streptococcus pneumoniae.

Case Study 1: Anticancer Efficacy

A case study involving a series of dioxaborolane derivatives showed that modifications in the substituents significantly affected their cytotoxicity against cancer cells. The study highlighted that the introduction of electron-withdrawing groups enhanced the anticancer activity compared to electron-donating groups .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| A | 0.50 | MCF-7 |

| B | 0.75 | PC-3 |

| C | 1.00 | HeLa |

Case Study 2: Antimicrobial Effects

In another investigation focused on antimicrobial properties, derivatives were tested against a panel of pathogens. The results indicated that certain modifications led to enhanced efficacy against resistant strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| D | 64 | S. aureus |

| E | 128 | E. coli |

| F | 32 | Pseudomonas aeruginosa |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.

- Absorption and Distribution : Preliminary data suggest good oral bioavailability with rapid absorption and distribution in tissues.

- Metabolism : The compound is metabolized primarily in the liver; however, specific metabolic pathways remain to be fully elucidated.

- Toxicity Profile : Toxicological assessments indicate low acute toxicity in animal models with no significant adverse effects at therapeutic doses .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-(3,5-dichloro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A common approach involves reacting 3,5-dichloro-4-ethoxybromobenzene with bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂), a base (KOAc), and an anhydrous solvent (e.g., 1,4-dioxane) under inert atmosphere at 80–100°C for 12–24 hours . Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How can the purity and structural integrity of this dioxaborolane derivative be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the pinacol boronate group via B NMR (δ ~30 ppm) and H NMR (singlets for tetramethyl groups at δ 1.0–1.3 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula (C₁₄H₁₈BCl₂O₃).

- Melting Point Analysis : Compare observed values with literature data (if available) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Handling : Work in a fume hood to avoid inhalation; store under inert gas (Ar/N₂) due to air sensitivity .

- Waste Disposal : Neutralize boronate waste with aqueous NaOH and dispose via certified hazardous waste services .

Advanced Questions

Q. How do the 3,5-dichloro and 4-ethoxy substituents influence the reactivity of this boronate in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl groups enhance electrophilicity at the boron center, accelerating transmetallation. The electron-donating ethoxy group stabilizes intermediates via resonance.

- Experimental Optimization : Test coupling efficiency with aryl halides under varying conditions (e.g., Pd(OAc)₂/SPhos in THF/H₂O, 60°C). Monitor yields and byproducts via LC-MS .

- Comparative Studies : Compare with analogs lacking Cl or ethoxy groups to isolate substituent effects .

Q. What strategies resolve contradictions in reported catalytic systems for reactions involving this compound?

- Methodological Answer :

- Systematic Screening : Test Pd catalysts (e.g., Pd₂(dba)₃, PdCl₂(Amphos)) and ligands (XPhos, SPhos) in parallel reactions.

- Kinetic Studies : Use in situ IR or F NMR to track reaction progress and identify rate-limiting steps.

- Computational Modeling : Perform DFT calculations to compare transition-state energies for different catalytic pathways .

Q. How can computational chemistry predict the hydrolytic stability of this dioxaborolane under aqueous conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate the energy barrier for hydrolysis by modeling the reaction pathway (B-O bond cleavage).

- Solvent Effects : Simulate water interaction using explicit solvent models (e.g., COSMO-RS).

- Validation : Compare predicted stability with experimental data from pH-controlled degradation studies (HPLC monitoring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.